SPC 839

Catalog No.
S543648
CAS No.
219773-55-4
M.F
C18H14N4O3S
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPC 839

CAS Number

219773-55-4

Product Name

SPC 839

IUPAC Name

1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C18H14N4O3S/c1-10-9-14(23)22(18(10)24)21-17-15-11(5-3-6-12(15)25-2)19-16(20-17)13-7-4-8-26-13/h3-9H,1-2H3,(H,19,20,21)

InChI Key

GZGLPBNOIFLLRE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SPC-839

Canonical SMILES

CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)OC)C4=CC=CS4

The exact mass of the compound 1-(5-Methoxy-2-thiophen-2-yl-quinazolin-4-ylamino)-3-methyl-pyrrole-2,5-dione is 366.0787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SPC 839 is a small molecule dual inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. With a reported IC50 of 8 nM in cellular assays, it provides a potent tool for investigating inflammatory and disease pathways driven by these key transcription factors . Its primary value proposition for procurement is its demonstrated oral activity and efficacy in established in-vivo models of inflammation, such as adjuvant-induced arthritis in rats . This positions it as a practical tool for researchers requiring consistent, systemic inhibition of these pathways in animal studies.

Substituting SPC 839 with other common inflammation pathway inhibitors introduces significant experimental variables that can compromise research outcomes. Many alternatives, such as the natural product curcumin or its analog EF24, exhibit much lower cellular potency, requiring higher concentrations that increase the risk of off-target effects [1]. Furthermore, not all tool compounds are validated for oral administration or may require complex formulation development for in-vivo use. SPC 839's combination of high potency, established oral activity at a specific dose (30 mg/kg in rats), and a defined dual AP-1/NF-κB inhibitory profile makes it non-interchangeable for studies where these specific parameters are critical for reproducibility and relevance . Choosing a substitute with lower potency or unconfirmed bioavailability necessitates extensive validation and risks generating unreliable or difficult-to-interpret data.

High Cellular Potency in NF-κB Pathway Inhibition

SPC 839 demonstrates high potency in inhibiting AP-1 and NF-κB mediated transcriptional activation with an IC50 of 8 nM in cellular assays . For comparison, the curcumin analog EF24, also an inhibitor of the NF-κB pathway, blocks the nuclear translocation of NF-κB with an IC50 of 1.3 µM (1300 nM) [1]. This indicates that SPC 839 is approximately 160-fold more potent in a relevant cellular context, allowing for the use of lower experimental concentrations and reducing the likelihood of off-target effects.

Evidence DimensionInhibition of NF-κB Pathway Activity (IC50)
Target Compound Data8 nM (for AP-1/NF-κB transcriptional activation)
Comparator Or BaselineEF24: 1300 nM (for NF-κB nuclear translocation)
Quantified Difference~160-fold higher potency than EF24
ConditionsCell-based transcriptional activation or nuclear translocation assays.

Higher potency allows for more targeted experiments at lower concentrations, minimizing potential off-target artifacts and conserving compound.

Demonstrated In-Vivo Efficacy and Oral Bioavailability in a Standard Arthritis Model

A key differentiator for SPC 839 is its proven utility in animal models. When administered orally (p.o.) at 30 mg/kg for 21 days in a rat model of adjuvant-induced arthritis, SPC 839 produced a significant therapeutic effect, reducing uninjected foot swelling by 65% compared to controls . This provides a validated starting dose and administration route for researchers planning similar preclinical studies of systemic inflammation.

Evidence DimensionReduction of Paw Swelling (%)
Target Compound Data65% reduction
Comparator Or BaselineVehicle control (0% reduction by definition)
Quantified Difference65% reduction vs. control
ConditionsAdjuvant-induced arthritis rat model; 30 mg/kg daily oral administration for 21 days.

This evidence de-risks procurement for in-vivo studies by providing a validated oral dose and demonstrating significant, quantifiable efficacy in a standard disease model.

Practical Formulation Guidance for In-Vivo Dosing

A significant practical hurdle in preclinical research is the formulation of hydrophobic compounds for in-vivo administration. For SPC 839, a specific, usable formulation protocol for oral dosing has been published: a solution prepared by adding a 25 mg/mL DMSO stock to corn oil in a 1:9 ratio . This provides a clear, actionable starting point for preparing dosing solutions, saving valuable development and optimization time compared to compounds without such guidance.

Evidence DimensionAvailability of In-Vivo Formulation Protocol
Target Compound DataPublished protocol available (10% DMSO in corn oil)
Comparator Or BaselineCompounds requiring de novo formulation development
Quantified DifferenceReduces formulation development time
ConditionsPreparation for oral gavage in rodent studies.

This information directly addresses a common laboratory workflow challenge, increasing the efficiency and reproducibility of in-vivo experiments.

In-Vivo Efficacy Testing in Preclinical Models of Systemic Inflammation

For studies requiring systemic, long-term inhibition of AP-1 and NF-κB pathways, such as in rodent models of rheumatoid arthritis, inflammatory bowel disease, or psoriasis. The established oral activity and effective 30 mg/kg dose of SPC 839 make it the right choice for evaluating the therapeutic potential of dual pathway inhibition without the need for invasive administration routes or extensive formulation development .

Cellular Mechanism Studies Requiring High-Potency Pathway Inhibition

Ideal for in-vitro experiments designed to dissect the downstream consequences of AP-1/NF-κB inhibition. Its 8 nM potency allows for precise pathway blockade at concentrations significantly lower than many common tool compounds, ensuring that observed effects are more likely attributable to on-target activity .

Comparative Studies vs. Selective Pathway Inhibitors

Where the research question involves comparing the effects of dual AP-1/NF-κB blockade versus selective inhibition of only one pathway. SPC 839 serves as a well-characterized dual inhibitor to test alongside compounds like the selective AP-1 inhibitor T-5224 to elucidate the specific contributions of each transcription factor [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

366.07866149 Da

Monoisotopic Mass

366.07866149 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y1FZ8P93E0

Other CAS

219773-55-4

Dates

Last modified: 02-18-2024
1: Verstrepen L, Beyaert R. Receptor proximal kinases in NF-κB signaling as potential therapeutic targets in cancer and inflammation. Biochem Pharmacol. 2014 Dec 15;92(4):519-29. doi: 10.1016/j.bcp.2014.10.017. Epub 2014 Nov 7. Review. PubMed PMID: 25449604.
2: Ye N, Ding Y, Wild C, Shen Q, Zhou J. Small molecule inhibitors targeting activator protein 1 (AP-1). J Med Chem. 2014 Aug 28;57(16):6930-48. doi: 10.1021/jm5004733. Epub 2014 May 27. PubMed PMID: 24831826; PubMed Central PMCID: PMC4148154.
3: Park CH, Lee C, Yang JS, Joe BY, Chun K, Kim H, Kim HY, Kang JS, Lee JI, Kim MH, Han G. Discovery of thienopyrimidine-based FLT3 inhibitors from the structural modification of known IKKβ inhibitors. Bioorg Med Chem Lett. 2014 Jun 15;24(12):2655-60. doi: 10.1016/j.bmcl.2014.04.058. Epub 2014 Apr 24. PubMed PMID: 24813730.

Explore Compound Types